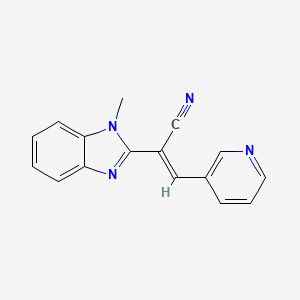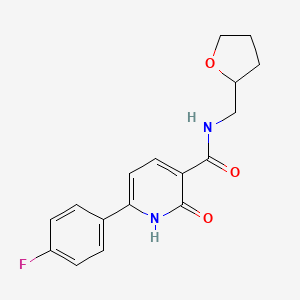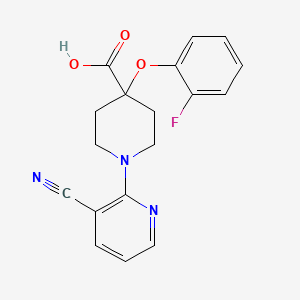
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a number of interesting properties.
作用機序
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is not fully understood. However, it has been shown to interact with a number of different biological targets. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to modulate the activity of certain ion channels. It has also been shown to have an effect on the expression of certain genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have an effect on a number of different biological processes, including cell proliferation, apoptosis, and inflammation. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the primary advantages of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is its versatility. It has been shown to have potential applications in a number of different fields of research, including medicinal chemistry, pharmacology, and neuroscience. However, there are also limitations to its use. The synthesis method is complex and time-consuming, and the compound itself can be difficult to purify.
将来の方向性
There are a number of future directions for research on 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile. One potential direction is the development of new drugs based on this compound. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound interacts with biological targets. Finally, there is potential for the development of new synthesis methods that could increase the yield and purity of the final product.
In conclusion, this compound is a complex compound that has been extensively studied for its potential use in scientific research. Its versatility and potential applications make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that can increase the yield and purity of the final product.
合成法
The synthesis method of 2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzimidazole with acrylonitrile to form 2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. This intermediate is then reacted with 3-bromopyridine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
2-(1-methyl-1H-benzimidazol-2-yl)-3-(3-pyridinyl)acrylonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties that make it useful in various fields of research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-20-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-9,11H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIIUKPGFTOPD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5438564.png)
![N-butyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438578.png)
![N-(5-{[(2-furylmethyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5438591.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid](/img/structure/B5438616.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5438624.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)


![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)